N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide
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Overview
Description
N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Oxidation of Pyridine: The pyridine ring is oxidized to form the 1-oxidopyridin-1-ium moiety.
Coupling Reactions: The piperidine and pyridine rings are coupled with a benzamide group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Similar structure but lacks the oxidopyridin-1-ium moiety.
N-(pyridin-3-yl)benzamide: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide is unique due to the presence of both piperidine and oxidopyridin-1-ium moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
630121-45-8 |
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Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C18H21N3O2/c22-18(16-6-2-1-3-7-16)19-14-20-12-9-15(10-13-20)17-8-4-5-11-21(17)23/h1-8,11,15H,9-10,12-14H2,(H,19,22) |
InChI Key |
LAXKCPNSFLFAIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=[N+]2[O-])CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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